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These application notes provide a detailed guide for the heterologous expression of Lanosterol

Synthase (LSS) in the yeast Pichia pastoris. LSS is a key enzyme in the cholesterol

biosynthesis pathway, converting (S)-2,3-oxidosqualene to lanosterol.[1][2][3][4][5] The ability

to produce significant quantities of active LSS is crucial for structural studies, inhibitor

screening, and the development of novel therapeutics targeting sterol metabolism. This

document outlines the necessary protocols, from gene cloning to protein purification and

analysis.

Data Presentation: Representative Results
Successful expression and purification of recombinant LSS from Pichia pastoris should yield

highly pure and active enzyme. The following table summarizes expected quantitative data

from a typical 1-liter culture.
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Parameter Expected Value Notes

Yeast Culture

Wet Cell Weight 80 - 120 g/L
Dependent on fermentation

conditions.

Protein Expression

Total Protein Concentration

(Crude Lysate)
10 - 20 mg/mL

Expression Level of His-

tagged LSS (by Western Blot)
2 - 5% of total protein

Varies with expression

construct and induction

conditions.

Protein Purification

Purified LSS Yield 1 - 3 mg/L of culture
Highly dependent on

purification efficiency.

Purity of Final LSS Preparation >95%
As determined by SDS-PAGE

and Coomassie blue staining.

Enzyme Activity

Specific Activity 50 - 200 nmol/min/mg

Activity can be assessed by

measuring the conversion of

(S)-2,3-oxidosqualene to

lanosterol.

Signaling Pathway: Lanosterol Biosynthesis
Lanosterol synthase catalyzes a crucial cyclization reaction in the biosynthesis of sterols. The

simplified pathway leading to lanosterol is depicted below.

Acetyl-CoA HMG-CoAHMG-CoA synthase MevalonateHMG-CoA reductase Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) SqualeneSqualene synthase (S)-2,3-OxidosqualeneSqualene epoxidase LanosterolLanosterol Synthase (LSS)
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Caption: Simplified lanosterol biosynthesis pathway.

Experimental Workflow
The overall workflow for expressing LSS in yeast involves several key stages, from obtaining

the gene to purifying the active protein.
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Caption: Workflow for LSS expression in yeast.
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Experimental Protocols
Cloning of Human LSS into Pichia pastoris Expression
Vector
Objective: To clone the human LSS coding sequence into a yeast expression vector for

methanol-inducible expression.

Materials:

Human LSS cDNA (e.g., from a commercial supplier or reverse-transcribed from mRNA)

Pichia pastoris expression vector pPICZα A

Restriction enzymes (e.g., EcoRI and XbaI)

T4 DNA Ligase

Chemically competent E. coli (e.g., DH5α)

LB agar plates with zeocin (25 µg/mL)

Plasmid purification kit

Protocol:

PCR Amplification of LSS:

Design primers to amplify the full-length human LSS coding sequence. Add EcoRI and

XbaI restriction sites to the 5' ends of the forward and reverse primers, respectively.

Perform PCR using a high-fidelity DNA polymerase.

Purify the PCR product using a PCR purification kit.

Restriction Digest:

Digest both the purified LSS PCR product and the pPICZα A vector with EcoRI and XbaI.
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Purify the digested products.

Ligation:

Ligate the digested LSS insert into the linearized pPICZα A vector using T4 DNA Ligase.

Transformation of E. coli:

Transform the ligation mixture into chemically competent E. coli cells.

Plate the transformed cells on LB agar plates containing zeocin and incubate overnight at

37°C.

Plasmid Purification and Verification:

Select several colonies and grow overnight cultures.

Purify the plasmid DNA using a plasmid purification kit.

Verify the correct insertion of the LSS gene by restriction digest and Sanger sequencing.

Transformation of Pichia pastoris
Objective: To introduce the LSS expression plasmid into the P. pastoris genome.

Materials:

pPICZα A-LSS plasmid

P. pastoris strain (e.g., X-33)

YPD medium

Sorbitol (1 M, sterile)

Electroporator and cuvettes

YPD agar plates with zeocin (100 µg/mL)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Preparation of Competent Cells:

Inoculate 5 mL of YPD with a single colony of P. pastoris and grow overnight at 30°C.

Inoculate 500 mL of YPD with the overnight culture to an OD600 of ~0.1 and grow to an

OD600 of 1.3-1.5.

Harvest the cells by centrifugation and wash with ice-cold, sterile water twice.

Resuspend the cells in 20 mL of ice-cold 1 M sorbitol.

Centrifuge and resuspend the cell pellet in 1 mL of ice-cold 1 M sorbitol.

Electroporation:

Linearize 5-10 µg of the pPICZα A-LSS plasmid using a restriction enzyme that cuts within

the AOX1 promoter region (e.g., SacI).

Mix the linearized plasmid with 80 µL of competent P. pastoris cells.

Transfer the mixture to an ice-cold electroporation cuvette.

Pulse the cells according to the electroporator manufacturer's instructions.

Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.

Selection of Transformants:

Spread the cells on YPD agar plates containing 100 µg/mL zeocin.

Incubate at 30°C for 2-4 days until colonies appear.

Expression and Purification of Recombinant LSS
Objective: To induce the expression of His-tagged LSS and purify it using immobilized metal

affinity chromatography (IMAC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

BMGY and BMMY media

Methanol

Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Glass beads

High-speed centrifuge

Ni-NTA affinity resin

Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Protocol:

Induction of LSS Expression:

Inoculate a positive transformant into 25 mL of BMGY medium and grow at 30°C with

shaking until the culture reaches an OD600 of 2-6.

Harvest the cells and resuspend in 100 mL of BMMY medium to an OD600 of 1.0.

Add methanol to a final concentration of 0.5% every 24 hours to induce expression.

Continue induction for 72-96 hours.

Cell Lysis:

Harvest the cells by centrifugation.

Resuspend the cell pellet in lysis buffer.

Lyse the cells by vortexing with glass beads.
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Purification:

Clarify the lysate by centrifugation.

Apply the supernatant to a pre-equilibrated Ni-NTA column.

Wash the column with wash buffer.

Elute the His-tagged LSS with elution buffer.

Analysis:

Analyze the purified protein by SDS-PAGE to assess purity and by Western blot using an

anti-His tag antibody to confirm identity.[6][7][8][9]

Western Blot Analysis
Objective: To confirm the expression of His-tagged LSS.

Materials:

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody (anti-His tag)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Protocol:

SDS-PAGE and Transfer:

Separate the protein samples by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.

Immunodetection:

Block the membrane with blocking buffer for 1 hour.

Incubate with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection:

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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